tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS No.: 954239-58-8
Cat. No.: VC2666393
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954239-58-8 |
|---|---|
| Molecular Formula | C15H21NO3 |
| Molecular Weight | 263.33 g/mol |
| IUPAC Name | tert-butyl 1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-8-11-6-4-5-7-12(11)13(16)10-17/h4-7,13,17H,8-10H2,1-3H3 |
| Standard InChI Key | PNLHOCUNLNUFIH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CO |
Introduction
Basic Chemical Information and Structure
Identification and Nomenclature
tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic molecule with several standardized identifiers, as outlined in Table 1 below.
Table 1: Chemical Identifiers of tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
| Parameter | Value |
|---|---|
| CAS Number | 954239-58-8 |
| Molecular Formula | C₁₅H₂₁NO₃ |
| Molecular Weight | 263.33 g/mol |
| IUPAC Name | tert-butyl 1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| PubChem CID | 51358559 |
| Standard InChIKey | PNLHOCUNLNUFIH-UHFFFAOYSA-N |
| MDL Number | MFCD09701303 |
The compound is also known by several synonyms, including:
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1-Hydroxymethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester
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3,4-Dihydro-1-(hydroxymethyl)-2(1H)-isoquinolinecarboxylic acid 1,1-dimethylethyl ester
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tert-butyl 1-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Structural Characteristics
The molecular structure of tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate consists of several key functional groups:
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An isoquinoline core (partially hydrogenated at positions 1, 3, and 4)
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A hydroxymethyl group at position 1
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A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen at position 2
This arrangement creates a complex three-dimensional structure with specific chemical and biological properties. The canonical SMILES notation for this compound is CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CO, representing its complete connectivity pattern.
Physical and Chemical Properties
The physical and chemical properties of tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate are crucial for understanding its behavior in various applications. While complete experimental data is limited, computational predictions provide valuable insights.
Table 2: Physical and Chemical Properties
Synthesis and Preparation Methods
General Synthetic Approach
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Formation of the isoquinoline ring system
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Introduction of the hydroxymethyl group at position 1
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Protection of the nitrogen with a tert-butoxycarbonyl (Boc) group
Detailed Synthetic Routes
While specific reaction conditions may vary, a common approach involves the following steps:
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Synthesis of the dihydroisoquinoline core structure through cyclization reactions
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Reduction to form the 3,4-dihydroisoquinoline system
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Introduction of the hydroxymethyl group through appropriate functionalization
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Protection of the nitrogen with di-tert-butyl dicarbonate (Boc₂O)
Purification is typically achieved through column chromatography, with a common elution system of ethyl acetate in hexane (approximately 20%) . This purification step is crucial for obtaining the high purity (≥95%) required for research applications .
Challenges in Synthesis
The synthesis of tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate presents several challenges:
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Maintaining stereochemical control at the C-1 position
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Achieving selective functionalization of the isoquinoline core
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Minimizing side reactions during hydroxymethylation
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Ensuring complete N-protection with the Boc group
Biological Activities and Applications
Research Applications
tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as:
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A key intermediate in organic synthesis
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A building block for more complex isoquinoline-based compounds
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A protected precursor for further functionalization
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A model compound for studying structure-activity relationships
Future Research Directions
Given its structure and properties, future research on tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate could focus on:
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Optimization of synthesis methods to improve yields and stereoselectivity
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Evaluation of specific biological activities through systematic screening
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Development of derivatives with enhanced properties
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Exploration of potential applications in drug development, particularly for antimicrobial and anticancer therapies
Comparison with Similar Compounds
Structural Analogs
Several structural analogs of tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate have been reported, with variations in the position of functional groups:
Table 3: Comparison of Structural Analogs
| Compound Name | CAS Number | Structural Difference | Similarity Score |
|---|---|---|---|
| tert-Butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 243858-66-4 | Hydroxymethyl group at position 3 instead of position 1 | Not provided |
| tert-Butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 622867-52-1 | Hydroxymethyl group at position 6 instead of position 1 | 0.82 |
| tert-Butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 1204765-84-3 | Hydroxymethyl group at position 8 instead of position 1 | Not provided |
| tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | 158984-83-9 | Hydroxy group at position 6 instead of hydroxymethyl at position 1 | 0.77 |
These structural analogs demonstrate the versatility of the isoquinoline scaffold and the impact of functional group position on properties and potential applications .
Functional Group Position Effects
The position of the hydroxymethyl group significantly affects the properties of these compounds:
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Position 1 (as in tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate): Influences the conformation of the isoquinoline core and potentially affects interactions with biological targets
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Position 3 or 6: Creates different spatial arrangements, potentially altering reactivity and binding properties
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Position 8: May influence the electron distribution throughout the aromatic system
These positional differences are crucial for structure-activity relationships and may guide the development of compounds with optimized properties for specific applications .
Analytical Characterization
Spectroscopic Analysis
Analytical characterization of tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves several spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information
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¹H NMR: Confirms the presence of aromatic protons, methylene groups, hydroxymethyl protons, and tert-butyl protons
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¹³C NMR: Identifies carbon signals from the isoquinoline core, hydroxymethyl group, and tert-butyl carbamate
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Mass Spectrometry: Confirms molecular weight and fragmentation pattern
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Expected molecular ion peak at m/z 263 (M⁺)
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Characteristic fragmentation patterns involving loss of the tert-butyl group and hydroxymethyl group
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Infrared Spectroscopy: Identifies key functional groups
Chromatographic Methods
Chromatographic techniques are essential for purity determination and quality control:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume